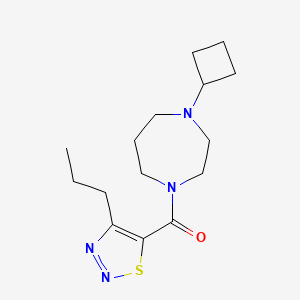
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, other names, and its CAS number. The structure of the compound is also described, which includes the arrangement of atoms and the bonds between them.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and how it interacts with other compounds.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc.Aplicaciones Científicas De Investigación
Synthesis and Scalable Processes
The chemical compound has been a focal point in scalable synthesis research, particularly in the context of H3 receptor antagonists. A study highlighted the scale-up campaigns for structurally similar H3 receptor antagonists, including (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl, through first to third generation processes. This evolution aimed at minimizing costs by using more cost-effective starting materials and improving synthesis efficiency. The third generation process, in particular, utilized a lithium alkoxide for Lewis base catalysis of an ester to amide transformation, demonstrating a significant advancement in the synthesis of these compounds (Pippel, Mills, Pandit, Young, Zhong, Villani, & Mani, 2011).
Molecular Aggregation Studies
Research on thiadiazoles, similar in structure to the compound , has provided insights into molecular aggregation processes. A study on the solvent effects on molecular aggregation of thiadiazole derivatives observed distinct spectral behaviors indicating the association of fluorescence effects with aggregation processes. This work suggests potential applications of thiadiazole derivatives in materials science, particularly in the development of fluorescent materials and sensors (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Chemical Interactions and Reactions
Another aspect of research involves exploring the reactions and interactions of thiadiazole derivatives. For instance, studies on new thiocarbonyl ylides derived from cyclobutanethione showcased the generation and reactions of spirocyclic dihydro-thiadiazoles, highlighting their potential in synthesizing novel compounds with unique structures and properties (Woznicka, Rutkowska, Mloston, Majchrzak, & Heimgartner, 2006).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it might pose.
Direcciones Futuras
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS/c1-2-5-13-14(21-17-16-13)15(20)19-9-4-8-18(10-11-19)12-6-3-7-12/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANATIOQVHBYEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)
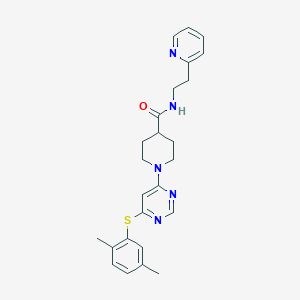
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)
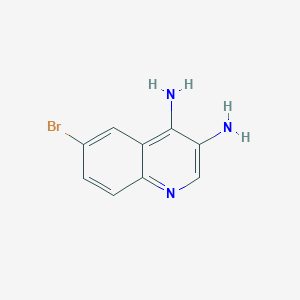
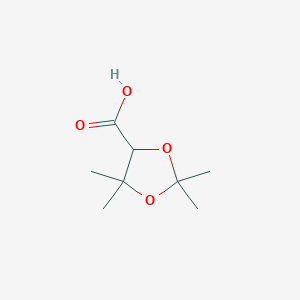
![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)
![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)
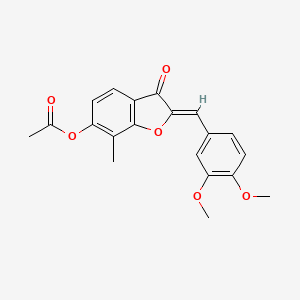
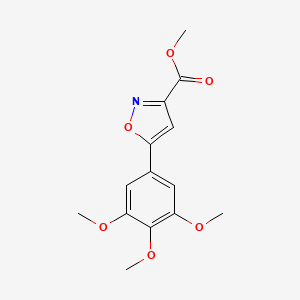
![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
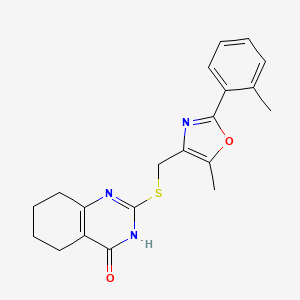
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)